10-Hydroxy Protriptyline

logP HPLC retention sample preparation

10-Hydroxy Protriptyline (CAS 27462‑57‑3, C₁₉H₂₁NO, MW 279.38) is a hydroxylated metabolite of the tricyclic antidepressant protriptyline. Originally identified as a major urinary metabolite in humans, dogs, and miniature swine following oxidative metabolism of the parent drug , this compound is now primarily utilized as a fully characterized reference standard for pharmaceutical impurity profiling, forensic toxicology verification, and clinical pharmacokinetic method development.

Molecular Formula C19H21NO
Molecular Weight 279.383
CAS No. 27462-57-3
Cat. No. B564974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxy Protriptyline
CAS27462-57-3
Synonyms5-[3-(Methylamino)propyl]-5H-dibenzo[a,d]cyclohepten-10-ol;  _x000B_10-Hydroxy-N-methyl-5H-dibenzo[a,d]cycloheptene-5-propylamine; 
Molecular FormulaC19H21NO
Molecular Weight279.383
Structural Identifiers
SMILESCNCCCC1C2=CC=CC=C2C=C(C3=CC=CC=C13)O
InChIInChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-10,13,16,20-21H,6,11-12H2,1H3
InChIKeyJJHKAPUZDMTRJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Hydroxy Protriptyline (CAS 27462-57-3) for Analytical Reference Standards and Metabolite Identification Applications


10-Hydroxy Protriptyline (CAS 27462‑57‑3, C₁₉H₂₁NO, MW 279.38) is a hydroxylated metabolite of the tricyclic antidepressant protriptyline . Originally identified as a major urinary metabolite in humans, dogs, and miniature swine following oxidative metabolism of the parent drug , this compound is now primarily utilized as a fully characterized reference standard for pharmaceutical impurity profiling, forensic toxicology verification, and clinical pharmacokinetic method development .

Why 10-Hydroxy Protriptyline Cannot Be Substituted by Generic TCA Metabolite Standards in Analytical Workflows


Generic tricyclic antidepressant (TCA) metabolite standards cannot replicate the performance of 10‑Hydroxy Protriptyline in validated analytical methods because this compound possesses a unique hydroxylation pattern at the C‑10 position of the dibenzocycloheptene ring—a structural motif that is absent from the parent drug protriptyline and from commonly available TCA metabolite standards such as nortriptyline, desipramine, or 2‑hydroxy‑imipramine . The hydroxyl group at C‑10 significantly alters the molecule's lipophilicity (calculated XLogP3‑AA ≈ 3.8, versus protriptyline’s logP of 4.5–4.7), chromatographic retention behavior, and mass spectrometric fragmentation pattern, meaning that a surrogate standard would fail to co‑elute or match the selected reaction monitoring (SRM) transitions required for protriptyline‑specific metabolite quantification . Furthermore, the compound is a specific marker of CYP2D6‑mediated protriptyline metabolism in humans, and its absence from generic impurity kits precludes accurate assessment of polymorphic metabolic capacity or compliance in forensic and clinical monitoring contexts .

Quantitative Differentiation of 10-Hydroxy Protriptyline (CAS 27462-57-3) Versus Structural Analogs and Alternative Reference Standards


Lipophilicity Shift Versus Parent Protriptyline Drives Differential Chromatographic Retention and Extraction Recovery

Introduction of the hydroxyl group at position 10 reduces the lipophilicity of the molecule compared to the parent drug protriptyline. The calculated partition coefficient (logP) of 10‑Hydroxy Protriptyline is 3.8 (XLogP3‑AA) to 4.58 (ACD/LogP), whereas protriptyline exhibits a logP of 4.5–4.7 . This logP decrement of approximately 0.2–0.9 log units has practical consequences: the metabolite elutes earlier on reversed‑phase HPLC columns than the parent drug, and its lower organic‑solvent affinity reduces liquid‑liquid extraction efficiency from biological matrices, necessitating tailored method conditions that generic TCA standards do not require .

logP HPLC retention sample preparation physicochemical property

CYP2D6 Polymorphism-Dependent Formation Enables Unique Pharmacogenetic Biomarker Utility Unavailable with Parent Protriptyline

The hydroxylation of protriptyline at the C‑10 position is catalyzed predominantly by cytochrome P450 2D6 (CYP2D6) . In CYP2D6 poor metabolizers, protriptyline plasma concentrations are significantly elevated compared to extensive metabolizers receiving the same dose, while the formation of 10‑Hydroxy Protriptyline is correspondingly reduced. The FDA label for protriptyline explicitly warns that CYP2D6 poor metabolizers exhibit higher‑than‑expected plasma concentrations of the parent drug, directly implying reduced metabolic clearance through the 10‑hydroxylation pathway . Unlike the parent drug protriptyline, which can accumulate to toxic levels in poor metabolizers without a metabolic marker, the 10‑Hydroxy Protriptyline standard provides a direct quantitative means to phenotype CYP2D6 activity in patients or forensic samples—a capability not achievable with protriptyline alone or with alternative TCA metabolite standards such as nortriptyline, which is formed via N‑demethylation rather than CYP2D6‑mediated hydroxylation .

CYP2D6 pharmacogenomics poor metabolizer forensic toxicology

Definitive Structural Elucidation by Mass Spectrometry and NMR Enables Unambiguous Identification in Complex Biological Matrices

10‑Hydroxy Protriptyline has been structurally confirmed by both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy in multiple independent studies. Rovei et al. (1976) used mass spectrometric characterization to confirm the structure of the 10‑hydroxy metabolite isolated from rat urine following intraperitoneal administration of protriptyline at 40 mg/kg . Analogous photoirradiation studies confirmed the same structure by thin‑layer chromatography, UV spectroscopy, and mass spectrometry . The availability of fully assigned MS fragmentation patterns and NMR chemical shift data provides unequivocal identification capability in forensic and clinical toxicology laboratories, where the alternative—relying on the parent drug protriptyline or the 10,11‑epoxide metabolite—would yield different precursor/product ion transitions and could lead to false negatives in multi‑analyte LC‑MS/MS panels designed to detect protriptyline intake through its characteristic hydroxylated metabolite .

mass spectrometry NMR structural confirmation forensic toxicology

Regulatory‑Grade Purity and Full Certificate of Analysis Differentiate 10‑Hydroxy Protriptyline from Uncharacterized Laboratory‑Synthesized Metabolite Preparations

Commercially sourced 10‑Hydroxy Protriptyline reference standards are supplied with a comprehensive Certificate of Analysis (COA) documenting purity (typically ≥95%), identity confirmation (NMR, MS, and HPLC), and traceability to pharmacopeial standards (USP/EP) where applicable . This is in contrast to in‑house synthesized metabolite preparations, which often lack full characterization data or batch‑to‑batch reproducibility. For ANDA and DMF submissions, regulatory agencies require impurity reference standards to be fully characterized and accompanied by analytical documentation; generic TCA metabolite standards that are not part of a validated protriptyline impurity profile cannot satisfy this requirement . The quantitative purity specification (≥95%) and the availability of a detailed COA ensure that the standard is fit‑for‑purpose in validated analytical methods, directly reducing the risk of out‑of‑specification (OOS) results in quality control laboratories.

reference standard certificate of analysis purity ANDA/DMF submission

Optimal Application Scenarios for 10-Hydroxy Protriptyline (CAS 27462-57-3) in Analytical, Forensic, and Pharmacogenetic Workflows


Bioanalytical Method Validation for Protriptyline and Metabolite Quantification in Plasma or Urine

In regulated bioanalytical laboratories developing LC‑MS/MS methods for protriptyline therapeutic drug monitoring (TDM), 10‑Hydroxy Protriptyline is the essential metabolite reference standard. Its distinct chromatographic retention (driven by a logP of 3.8–4.58 versus 4.5–4.7 for protriptyline) and unique MS/MS transitions ensure accurate, interference‑free quantification of the hydroxylated metabolite fraction . The availability of a fully characterized standard with a certificate of analysis (purity ≥95%) satisfies FDA and EMA guidelines for bioanalytical method validation, directly supporting ANDA and DMF submissions .

CYP2D6 Phenotyping via Protriptyline Metabolic Ratio in Clinical and Forensic Toxicology

Forensic and clinical toxicology laboratories can use 10‑Hydroxy Protriptyline as a direct analytical marker for CYP2D6 metabolic capacity. Because the formation of 10‑Hydroxy Protriptyline is CYP2D6‑dependent, the ratio of parent protriptyline to 10‑Hydroxy Protriptyline in plasma or urine provides a phenotypic readout of CYP2D6 activity . This application is particularly valuable in post‑mortem toxicology, where interpreting protriptyline concentrations without knowledge of the individual's metabolizer status can lead to erroneous conclusions about toxicity. No alternative TCA metabolite standard (e.g., nortriptyline, desipramine) can serve this CYP2D6‑specific function for protriptyline .

Pharmaceutical Impurity Profiling and Forced Degradation Studies for Protriptyline Drug Product

In pharmaceutical development, 10‑Hydroxy Protriptyline is used as an impurity reference standard during forced degradation studies of protriptyline drug products. Oxidative stress conditions (e.g., peroxide challenge) can generate the 10‑hydroxy derivative as a degradation product; quantitation using the authenticated standard enables accurate impurity profiling per ICH Q3B guidelines . The standard's regulatory‑grade characterization ensures that detected impurities are correctly identified and reported in the drug product's impurity profile, a critical requirement for ANDA approval.

Metabolite Identification in Non‑Clinical Pharmacokinetic and Toxicokinetic Studies

For contract research organizations (CROs) conducting GLP‑compliant pharmacokinetic or toxicokinetic studies with protriptyline, 10‑Hydroxy Protriptyline serves as the authenticated metabolite standard for quantifying the hydroxylation pathway in plasma, urine, and tissue samples. The compound's confirmed structure (by MS and NMR) and its established presence as a major urinary metabolite in humans, dogs, and pigs support its use in cross‑species metabolite profiling, a key deliverable in regulatory toxicology packages.

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